Metanil yellow
Overview
Description
It is primarily used as a pH indicator in analytical chemistry, where it changes color from red to yellow between pH 1.2 and 3.2 . Despite its illegal status for food use, it has been found as an adulterant in food products like turmeric and pigeon pea, particularly in India . Metanil Yellow is known for its neurotoxic and hepatotoxic effects in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metanil Yellow is synthesized through a diazotization reaction followed by a coupling reaction. The process involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with metanilic acid in an alkaline medium to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves roller drying, crushing, and mixing packaging to ensure high yield and quality while minimizing byproducts .
Chemical Reactions Analysis
Types of Reactions: Metanil Yellow undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents.
Reduction: It can be reduced to form aromatic amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Metanil Yellow has diverse applications in scientific research:
Mechanism of Action
Metanil Yellow exerts its effects through its interaction with cellular components. It is known to inhibit acetylcholinesterase activity, leading to neurotoxic effects. It also affects liver function by inducing oxidative stress and causing hepatotoxicity . The molecular targets include enzymes involved in neurotransmission and liver metabolism.
Comparison with Similar Compounds
Orange II: Another azo dye used in the textile industry.
Congo Red: A pH indicator and dye used in histology.
Methyl Orange: A pH indicator used in titrations.
Comparison:
Uniqueness: Metanil Yellow is unique due to its specific pH range for color change and its use as an adulterant in food products.
This compound stands out for its specific applications and toxicological profile, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5041722 | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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Record name | Metanil yellow | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
Record name | Metanil yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 36, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METANIL YELLOW | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |
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